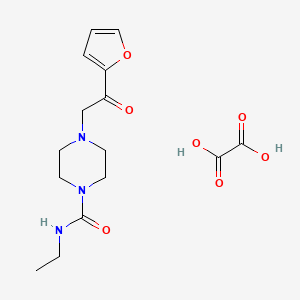
N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves the study of how the compound can be synthesized from its constituent elements or simpler compounds.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound can undergo, including its reactivity and stability.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity).Aplicaciones Científicas De Investigación
Synthetic Chemistry and Characterization
Compounds related to "N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate" have been synthesized and characterized, providing foundational knowledge for further applications. For instance, derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have been synthesized, characterized by various spectroscopic methods, and analyzed for their antibacterial and antifungal activities. The detailed analysis of intermolecular interactions and crystal packing via Hirshfeld surface analysis and fingerprint plots was performed for these compounds (Kulkarni et al., 2016).
Pharmacological Evaluation
Novel derivatives involving furan and piperazine structures have been explored for their pharmacological properties. For example, a series of compounds incorporating furan-2-yl and methyl piperazine showed significant antidepressant and antianxiety activities through Porsolt’s behavioral despair test and the plus maze method (Kumar et al., 2017). These findings suggest the potential for compounds like "N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate" to be explored for similar pharmacological applications.
Material Science Applications
In material science, compounds containing piperazine structures have been investigated for their electrical and photoelectrical behaviors. For instance, the study on furazano[3,4-b]piperazine (FP) and its doped versions with metal chlorides explored optical properties and the semiconductor behavior of FP-based thin-film devices, revealing potential applications in organic electronic devices (Sharma et al., 1995).
Catalytic Applications
Piperazine derivatives have also been utilized as Lewis basic catalysts for chemical reactions. For example, l-Piperazine-2-carboxylic acid derived N-formamides were shown to be highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the potential of piperazine-based compounds in catalysis (Wang et al., 2006).
Safety And Hazards
This involves the study of the compound’s toxicity, environmental impact, and precautions that should be taken while handling it.
Direcciones Futuras
This involves speculation on potential future research directions, such as new synthetic methods, applications, or theoretical studies.
Please consult a chemistry professional or a reliable source for specific information about this compound. It’s also important to handle all chemical compounds safely and responsibly. Always refer to Material Safety Data Sheets (MSDS) and follow lab safety protocols when working with chemicals.
Propiedades
IUPAC Name |
N-ethyl-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3.C2H2O4/c1-2-14-13(18)16-7-5-15(6-8-16)10-11(17)12-4-3-9-19-12;3-1(4)2(5)6/h3-4,9H,2,5-8,10H2,1H3,(H,14,18);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKPFSSCXFBONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC(=O)C2=CC=CO2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


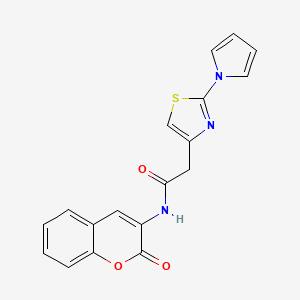
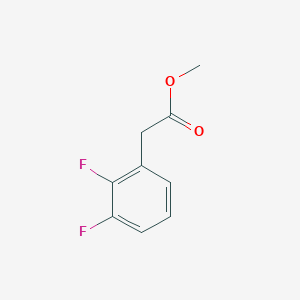

![N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2965130.png)
![N-{1-[(3,4-dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2965131.png)
![Ethyl 5,5,7,7-tetramethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2965132.png)
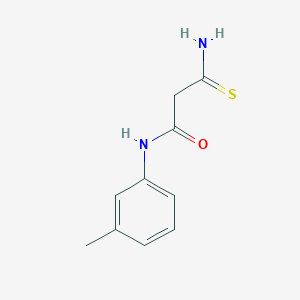
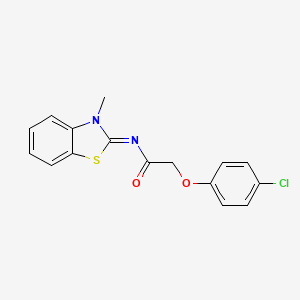
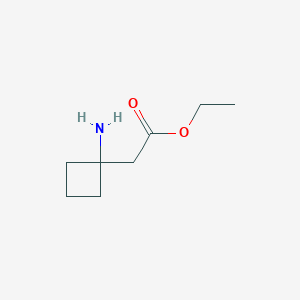
![4-[(4-Fluorophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2965137.png)
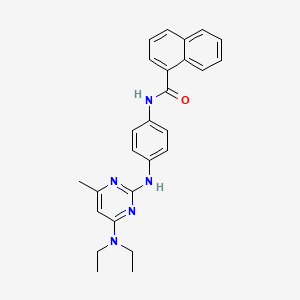
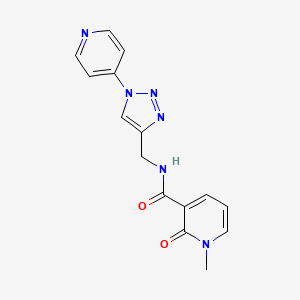
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2965144.png)